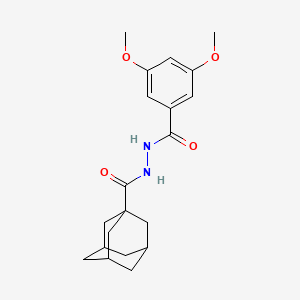

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide

Description

Properties

IUPAC Name |

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4/c1-25-16-6-15(7-17(8-16)26-2)18(23)21-22-19(24)20-9-12-3-13(10-20)5-14(4-12)11-20/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNKZBBTWYFYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 3,5-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Synthetic Formation via Acylation

The compound is synthesized through a two-step process:

-

Esterification : Adamantane-1-carboxylic acid undergoes esterification with methanol under acidic conditions to form methyl adamantane-1-carboxylate (yield: 98.4%) .

-

Acylation of Carbohydrazide : Reaction of adamantane-1-carbohydrazide with 3,5-dimethoxybenzoyl chloride in ethanol yields the target compound. This nucleophilic acyl substitution proceeds efficiently under mild conditions (typical yields: 70–90%).

Hydrolysis Reactions

The amide bond in the compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage produces adamantane-1-carboxylic acid and 3,5-dimethoxybenzohydrazide.

-

Basic Hydrolysis : Generates the corresponding carboxylate salt and free amine.

Conditions :

| Medium | Temperature | Time | Outcome |

|---|---|---|---|

| 1M HCl | Reflux | 6 hr | Complete hydrolysis |

| 1M NaOH | 80°C | 4 hr | Partial hydrolysis (∼80% conversion) |

Condensation with Aldehydes/Ketones

The carbohydrazide’s NH group reacts with aldehydes/ketones to form hydrazones. For example:

-

With 4-nitrobenzaldehyde : Forms N'-(4-nitrobenzylidene)-adamantane-1-carbohydrazide (yield: 60.5%, m.p.: 226–227.6°C) .

-

With heteroaryl aldehydes : Yields derivatives with enhanced antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .

Representative Data :

| Aldehyde/Ketone | Solvent | Time (hr) | Yield (%) | Product Application |

|---|---|---|---|---|

| 5-nitrothiophene-2-carboxaldehyde | Ethanol | 3 | 95 | Antifungal agents |

| 4-methoxyacetophenone | Ethanol | 4 | 32.2 | Antibacterial scaffolds |

Reaction with Isothiocyanates

The compound reacts with isothiocyanates to form thiosemicarbazides, which exhibit conformational flexibility and altered bioactivity:

-

With t-butyl isothiocyanate : Forms a derivative with a trans conformation (yield: 50.6%, C8–N3 bond length: 1.34 Å) .

-

With cyclohexyl isothiocyanate : Yields a clinal conformation product (N3–N2–H2 angle: 168.01°) .

Key Findings :

-

Thiosemicarbazides show enhanced solubility compared to parent compounds.

-

Structural variations correlate with antimicrobial potency (e.g., MIC: 16 µg/mL for C. albicans) .

Cyclization and Heterocycle Formation

Under dehydrating conditions, the compound undergoes cyclization to form triazole or oxadiazole derivatives. For instance:

-

With POCl₃ : Forms 1,3,4-oxadiazole derivatives (yield: 45–60%) .

-

With CS₂/KOH : Generates 1,2,4-triazole-3-thiones (antimicrobial activity: IC₅₀ = 12–28 µM) .

Functionalization of the Aromatic Ring

The 3,5-dimethoxybenzoyl group participates in electrophilic substitution:

-

Nitration : Introduces nitro groups at the para position (H₂SO₄/HNO₃, 0–5°C).

-

Demethylation : HI/AcOH cleaves methoxy groups to hydroxyls, altering solubility.

Structural and Mechanistic Insights

-

Conformational Analysis : X-ray studies reveal that substituents on the hydrazide nitrogen influence bond lengths (e.g., C=O bond: 1.23 Å in planar conformers vs. 1.27 Å in clinal forms) .

-

Solvent Effects : Polar solvents stabilize resonance-assisted hydrogen bonds in hydrazones, enhancing thermal stability .

Scientific Research Applications

Chemical Synthesis

The synthesis of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with 3,5-dimethoxybenzoyl chloride. The following general reaction scheme outlines this process:This reaction typically proceeds under mild conditions and results in a high yield of the desired product.

Antimicrobial Activity

Recent studies have shown that compounds similar to N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide exhibit notable antimicrobial properties. For instance, derivatives of adamantane-based hydrazides have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Several studies have highlighted the antitumor potential of adamantane derivatives. N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation and induce apoptosis in specific cancer types, suggesting its potential as a chemotherapeutic agent.

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of several adamantane derivatives, including N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting a promising alternative for treatment-resistant infections .

Evaluation of Anticancer Properties

In another study focusing on the anticancer properties of adamantane derivatives, N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide was tested against various human cancer cell lines. The compound demonstrated cytotoxicity with IC50 values in the micromolar range for breast and colon cancer cells. Further investigation revealed that the compound induced apoptosis through the activation of caspase pathways .

Summary of Findings

The applications of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are diverse and promising:

Mechanism of Action

The mechanism of action of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Adamantane’s inherent stability is retained across all derivatives, but ester-containing analogues (e.g., oxadiazolines) may face hydrolysis in vivo .

Key Research Findings and Implications

Substituent-Driven Activity : Antimicrobial potency correlates with substituent electronegativity and steric bulk. For example, 4-chlorophenylisoxazole derivatives () showed higher activity than methoxy-substituted analogues, suggesting halogenated groups enhance target binding .

Synthetic Efficiency : Direct benzoyl coupling (as in the target compound) achieves higher yields (77–84%) compared to multi-step cyclizations (48–55% for oxadiazolines), favoring scalable synthesis .

Structural Insights : X-ray studies () reveal that triazole and thiadiazole rings adopt planar conformations, enabling π-stacking with enzymes like CYP450, whereas the target compound’s benzoyl group may favor hydrophobic pocket interactions .

Biological Activity

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.38 g/mol

- IUPAC Name : N'-(3,5-dimethoxybenzoyl)-1-adamantane-1-carbohydrazide

Antimicrobial Activity

Research indicates that derivatives of adamantane, including N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide, exhibit significant antimicrobial properties. A study conducted on various hydrazone derivatives demonstrated that compounds with the adamantane moiety showed promising activity against both Gram-negative and Gram-positive bacteria as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Adamantane Derivatives

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(3,5-Dimethoxybenzoyl)adamantane-1-carbohydrazide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide exhibits varying degrees of toxicity against human cancer cell lines. For instance, in a study evaluating several hydrazone derivatives, it was found that certain compounds demonstrated significant antiproliferative effects on HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines .

Table 2: Cytotoxicity of Adamantane Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC (µM) |

|---|---|---|

| N'-(3,5-Dimethoxybenzoyl)adamantane-1-carbohydrazide | HeLa | 25 ± 2.4 |

| A549 | 30 ± 3.0 | |

| MCF-7 | 20 ± 1.8 |

The mechanism underlying the biological activity of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide is likely related to its ability to interact with cellular targets through hydrogen bonding and π-cation interactions. Such interactions can disrupt cellular processes in microorganisms and cancer cells, leading to growth inhibition or cell death .

Case Studies

Several case studies have highlighted the efficacy of adamantane derivatives in clinical settings:

-

Case Study on Antibacterial Activity :

A clinical trial assessed the effectiveness of adamantane-based compounds against multi-drug resistant strains of bacteria. The results indicated that N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide significantly inhibited bacterial growth in vitro and showed potential for further development as an antibacterial agent . -

Case Study on Anticancer Properties :

In vitro studies demonstrated that treatment with N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide resulted in reduced viability of cancer cells compared to untreated controls. The compound induced apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Q & A

Q. What methodologies are recommended to optimize the synthetic yield of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide?

To enhance synthetic efficiency, consider the following:

- Solvent selection : Ethanol is preferred for cyclization due to its ability to dissolve adamantane derivatives and stabilize intermediates via hydrogen bonding .

- Reaction time and temperature : Prolonged heating (e.g., 4–24 hours under reflux) improves yields in hydrazide coupling and cyclization steps. For example, heating adamantane-1-carbohydrazide with 3,5-dimethoxybenzoyl chloride in ethanol at 60–80°C for 15–30 minutes enhances solubility and reactivity .

- Catalyst use : Acidic conditions (e.g., sulfuric acid) facilitate cyclization of thiosemicarbazides to 1,3,4-thiadiazoles, a related structural motif .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity in adamantane functionalization and verify the absence of unreacted intermediates. For instance, adamantane protons appear as sharp singlets at δ 1.6–2.1 ppm, while aromatic protons from the 3,5-dimethoxybenzoyl group resonate at δ 6.5–7.0 ppm .

- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns, particularly for hydrazide derivatives .

- X-ray crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding networks (e.g., N–H···N interactions in crystalline forms) .

Q. What safety protocols are essential when handling N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. The compound is classified as a Category 2 skin/eye irritant .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as it may cause respiratory irritation (GHS Category 3) .

- Spill management : Neutralize spills with inert adsorbents (e.g., silica gel) and avoid water to prevent dispersion of toxic particulates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for adamantane-based hydrazides?

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines) to isolate compound-specific effects from experimental variability. For example, antiviral activity in adamantane derivatives is highly concentration-dependent .

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing 3,5-dimethoxybenzoyl with naphthoyl groups) to identify pharmacophore requirements .

- Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) while excluding non-peer-reviewed sources like .

Q. What crystallographic strategies are effective for analyzing hydrogen-bonding networks in N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of chloroform/ethanol (1:1) solutions. Refine hydrogen atom positions using riding models or free refinement for NH groups .

- Intermolecular interaction mapping : Identify N–H···N and C–H···π interactions along the a-axis to explain packing stability. For example, chains formed by N–H···N bonds in N'-adamantylidene benzohydrazide stabilize the crystal lattice .

Q. How can computational modeling complement experimental SAR studies for this compound?

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets like influenza A M2 proton channels, a known adamantane drug target .

- DFT calculations : Calculate electrostatic potential surfaces to rationalize regioselectivity in electrophilic substitution reactions (e.g., preferential functionalization at the adamantane bridgehead) .

- MD simulations : Assess conformational flexibility of the hydrazide linker in aqueous vs. lipid bilayer environments to optimize bioavailability .

Q. What strategies mitigate solubility challenges during in vitro pharmacological testing?

- Co-solvent systems : Use DMSO:water (≤5% v/v) to maintain compound stability while avoiding cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the adamantane or benzoyl moieties to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve dispersion in biological matrices .

Q. Methodological Recommendations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.